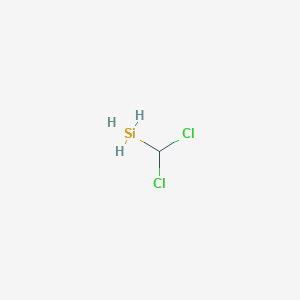

Silane, dichloromethyl-

Description

Historical Trajectories in Organosilane Chemistry Research

The field of organosilicon chemistry, which provides the foundation for understanding compounds like dichloromethylsilane (B8780727), traces its origins to the mid-19th century. In 1863, Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound and, in the same year, prepared tetraethylsilane. wikipedia.orgsbfchem.comwikipedia.org This marked the beginning of the scientific exploration of molecules containing carbon-silicon bonds. sbfchem.com

Significant advancements in the field were pioneered by Frederic S. Kipping in the early 20th century. wikipedia.org Kipping's extensive research, spanning several decades, involved the use of Grignard reagents to react with silicon tetrachloride, producing various diorganodichlorosilanes. wikipedia.org His work led to the first preparation of silicone oligomers and polymers, and he coined the term "silicone" in 1904. wikipedia.org

Despite these early discoveries, the synthesis of organosilicon compounds remained complex and challenging. mdpi.com A major breakthrough occurred in the 1940s, driven by the industrial demand for high-performance materials like better electrical insulators and sealing agents for aircraft engines. wikipedia.orgmdpi.com Working independently, Eugene G. Rochow in the United States and Richard Müller in Germany developed the "direct process" (also known as the Müller-Rochow process). wikipedia.orgmdpi.com This process involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at high temperatures (250-300 °C) to produce a mixture of methylchlorosilanes, including dichlorodimethylsilane (B41323) and dichloromethylsilane. wikipedia.orgdakenchem.commsu.edu This cost-effective, industrial-scale synthesis method revolutionized organosilicon chemistry, making precursors for silicone polymers widely available and paving the way for their widespread application. mdpi.com

Fundamental Significance of Dichloromethylsilane in Contemporary Silicon Chemistry

Dichloromethylsilane (CH₃SiHCl₂) is a cornerstone intermediate in modern silicon chemistry due to its unique molecular structure and high reactivity. chemicalbook.comnbinno.com Its significance stems from the presence of two distinct types of reactive sites: a silicon-hydrogen (Si-H) bond and two silicon-chlorine (Si-Cl) bonds. chemicalbook.com This dual functionality allows it to participate in a variety of chemical transformations, making it a versatile building block for a wide range of organosilicon compounds. chemicalbook.comhoconsilicon.com

The primary role of dichloromethylsilane is as a monomer and intermediate in the synthesis of silicone polymers. nbinno.comchemimpex.com The Si-Cl bonds are readily hydrolyzed, a reaction that can be controlled to form siloxane backbones (-Si-O-Si-), while the Si-H bond provides a site for further functionalization. msu.educhemicalbook.com It is a crucial raw material for producing hydrogen-containing silicone oils and various specialty silicone polymers. nbinno.com These polymers are valued in numerous industries for their thermal stability, water resistance, and insulating properties. msu.educhemimpex.com

Beyond traditional silicone production, dichloromethylsilane is essential for creating advanced materials. It is used in:

Surface Modification : The compound can be applied to various surfaces, such as glass or silica (B1680970) nanoparticles, to alter their properties, like enhancing hydrophobicity or improving adhesion for coatings and sealants. hoconsilicon.comchemimpex.comsigmaaldrich.com

Coupling Agents : It acts as a silane (B1218182) coupling agent, improving the bond between inorganic materials (like fillers) and organic polymers in composites, thereby enhancing mechanical strength. chemimpex.com

Electronics and Semiconductors : Dichloromethylsilane is an important precursor in the manufacture of ultra-pure polysilicon, a fundamental material for the semiconductor and photovoltaic industries. chemicalbook.comnbinno.comcognitivemarketresearch.com

Chemical Synthesis : The reactivity of the Si-H bond allows for hydrosilylation reactions, where it adds across carbon-carbon double or triple bonds. This is a key method for synthesizing a variety of functionalized organosilanes, which serve as intermediates for pharmaceuticals and other specialty chemicals. chemicalbook.comnumberanalytics.com

The compound's ability to introduce specific functionalities into a polymer or onto a surface makes it an indispensable tool for developing innovative materials in fields ranging from electronics and automotive to construction and medicine. hoconsilicon.comchemimpex.com

Epistemological and Methodological Scope for Dichloromethylsilane Investigations

The investigation of dichloromethylsilane involves a range of established and evolving chemical methodologies aimed at understanding its synthesis, reactivity, and applications. The primary industrial production method is the Müller-Rochow direct process, which yields a mixture of methylchlorosilanes. A critical step in obtaining pure dichloromethylsilane from this mixture is fractional distillation, a technique that separates compounds based on their different boiling points. msu.edu Alternative synthetic routes, such as the disproportionation of other silanes using specialized catalysts, are also subjects of research. google.com

The reactivity of dichloromethylsilane is studied through various controlled reactions. Key investigative methods include:

Hydrolysis and Condensation : Studying the reaction of dichloromethylsilane with water under controlled conditions provides insight into the formation of polysiloxanes. The kinetics and products of these reactions are analyzed to control polymer chain length and structure. chemicalbook.comsigmaaldrich.com

Hydrosilylation : This addition reaction, typically catalyzed by platinum complexes, is a major focus of research. chemicalbook.com Investigations explore new catalysts and substrates to synthesize novel organofunctional silanes with tailored properties. acs.org

Dechlorination and Polymerization : Research also examines the dechlorination of dichloromethylsilane to form highly reactive silylenes, which can then polymerize into polymethylsilanes or polycarbosilanes. sigmaaldrich.com

A suite of analytical techniques is employed to characterize dichloromethylsilane and its reaction products. Gas chromatography (GC) is routinely used to determine the purity of the compound and analyze product mixtures from reactions. nbinno.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) and infrared (IR) spectroscopy, are indispensable for elucidating the molecular structure of new compounds derived from dichloromethylsilane. acs.org X-ray diffraction can be used to determine the precise three-dimensional structure of crystalline products. acs.org

The following tables provide key physical and chemical data for Dichloromethylsilane.

Physical Properties of Dichloromethylsilane

| Property | Value |

|---|---|

| Molecular Formula | CH₄Cl₂Si |

| Molecular Weight | 115.03 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 41 °C |

| Melting Point | -93 °C |

| Density | 1.105 g/mL at 25 °C |

| Refractive Index | n20/D 1.398 |

Data sourced from references nbinno.comchemimpex.comsigmaaldrich.com

Interactive Data Table: Key Properties

The following is an interactive data representation.

Click to view Dichloromethylsilane Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 75-54-7 | nbinno.comchemimpex.com |

| Purity | ≥97% | nbinno.comsigmaaldrich.com |

| Flash Point | -28 °C | sigmaaldrich.com |

| Vapor Pressure | 6.79 psi (20 °C) | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

CH4Cl2Si |

|---|---|

Molecular Weight |

115.03 g/mol |

IUPAC Name |

dichloromethylsilane |

InChI |

InChI=1S/CH4Cl2Si/c2-1(3)4/h1H,4H3 |

InChI Key |

UWGIJJRGSGDBFJ-UHFFFAOYSA-N |

Canonical SMILES |

C([SiH3])(Cl)Cl |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Dichloromethylsilane

Hydrolysis and Condensation Reactions of Dichloromethylsilane (B8780727)

The hydrolysis of dichloromethylsilane is a critical step in the production of various silicone materials. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of the chlorine atoms with hydroxyl groups, forming a transient methylsilanediol intermediate. This intermediate is highly reactive and readily undergoes condensation reactions to form stable siloxane bonds (-Si-O-Si-).

The hydrolysis of dichloromethylsilane initiates a cascade of condensation reactions that result in the formation of a mixture of linear polysiloxanes and cyclic organosiloxane oligomers. The initial hydrolysis step produces methylsilanediol (CH₃Si(OH)₂), which is unstable and quickly condenses with other silanol molecules, eliminating water in the process.

The condensation can proceed via two main pathways: intermolecular and intramolecular reactions. Intermolecular condensation between two methylsilanediol molecules leads to the formation of a linear dimer, which can continue to react with other silanols to build longer linear polysiloxane chains. These linear polymers are terminated with hydroxyl groups.

Simultaneously, intramolecular condensation of the initial hydrolysis products or short linear oligomers can occur, leading to the formation of cyclic organosiloxane oligomers. The distribution between linear and cyclic products is influenced by the reaction conditions. For instance, low concentrations of the reactants tend to favor intramolecular condensation, resulting in a higher yield of cyclic species. The most common cyclic oligomers formed are trimers (D3) and tetramers (D4).

The kinetics of dichloromethylsilane hydrolysis are significantly influenced by the presence of catalysts and the nature of the solvent system. Both acidic and basic conditions can catalyze the hydrolysis and subsequent condensation reactions, but they do so through different mechanisms, which in turn affects the structure of the final products.

Acid Catalysis: In acidic media, the reaction is initiated by the protonation of a chlorine atom, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. Acid-catalyzed condensation typically favors the formation of cyclic siloxanes and lower molecular weight polysiloxanes.

Base Catalysis: Under basic conditions, the reaction proceeds through the formation of a highly reactive silanolate anion, which then attacks another silane (B1218182) molecule. Basic catalysis generally leads to the formation of higher molecular weight linear polysiloxanes.

The choice of solvent also plays a crucial role. Water-miscible solvents can facilitate the hydrolysis by increasing the contact between the aqueous and organic phases. The polarity of the solvent can influence the reaction pathway, with more polar solvents potentially favoring the formation of cyclic compounds. The use of a basic solvent can also neutralize the hydrochloric acid byproduct, preventing the reaction conditions from becoming acidic, which can slow down the polymerization.

Interactive Data Table: Effect of Catalysis and Solvent on Hydrolysis Products

| Catalyst Type | Typical Solvent System | Predominant Product | Average Molecular Weight |

| Acid (e.g., HCl) | Dichloromethane | Cyclic Oligomers (D3, D4) | Low |

| Base (e.g., KOH) | Diethyl Ether | Linear Polysiloxanes | High |

| Neutral | Dichloromethane | Mixture of Linear and Cyclic | Medium |

Achieving specific siloxane architectures with desired properties requires precise control over the condensation polymerization process. By carefully manipulating reaction parameters such as temperature, reactant concentration, and the type of catalyst and solvent, the molecular weight distribution and the ratio of linear to cyclic products can be tailored.

For instance, to favor the formation of high molecular weight linear polymers, the reaction is often carried out under basic conditions with a gradual addition of dichloromethylsilane to maintain a low concentration of the monomer, thereby promoting intermolecular condensation. Conversely, to obtain a higher yield of cyclic oligomers, the reaction can be performed under acidic conditions in a dilute solution.

The stepwise synthesis of specific branched siloxane architectures can be achieved through more advanced techniques, such as the dehydrocarbonative coupling of hydrosilanes with alkoxysilanes, catalyzed by transition metal complexes. This allows for a high degree of control over the final structure.

Alkylation and Arylation Reactions Involving Dichloromethylsilane

Beyond the formation of siloxane bonds, dichloromethylsilane is a key precursor for the synthesis of organosilanes with new silicon-carbon bonds through alkylation and arylation reactions. These reactions typically involve the nucleophilic substitution of the chlorine atoms by carbanionic species.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that readily react with dichloromethylsilane to form new Si-C bonds. In these reactions, the organic group from the organometallic reagent displaces one or both of the chlorine atoms on the silicon.

The stoichiometry of the organometallic reagent relative to dichloromethylsilane can be controlled to achieve either partial or complete substitution. For example, the addition of one equivalent of a Grignard reagent can lead to the formation of a mono-substituted product, an alkyl(or aryl)chloromethylsilane. The addition of two equivalents will result in the formation of a di-substituted product, a dialkyl(or diaryl)methylsilane.

These reactions are typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the organometallic reagents. The choice of the organometallic reagent and the reaction conditions can influence the yield and selectivity of the substitution.

Interactive Data Table: Nucleophilic Substitution of Dichloromethylsilane

| Organometallic Reagent | Stoichiometry (Reagent:Silane) | Typical Product |

| Methylmagnesium bromide | 1:1 | Chlorodimethylsilane |

| Methylmagnesium bromide | 2:1 | Trimethylsilane |

| Phenyllithium | 1:1 | Chloro(methyl)phenylsilane |

| Phenyllithium | 2:1 | Methyldiphenylsilane |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of silicon-carbon bonds, particularly for the synthesis of aryl-substituted silanes. While direct cross-coupling with dichloromethylsilane can be challenging, its derivatives are effective coupling partners.

In a typical reaction, an organosilane derivative, such as a silyl halide or a silanol, is coupled with an organic halide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the palladium(0) complex, transmetalation of the organosilyl group to the palladium center, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

The choice of the palladium precursor, the ligand, and the reaction conditions (solvent, temperature, and base) are crucial for the efficiency and selectivity of the cross-coupling reaction. Biaryl phosphine ligands are often effective in promoting these transformations. This methodology allows for the synthesis of a wide range of functionalized arylsilanes from readily available starting materials.

Hydrosilylation Chemistry with Dichloromethylsilane and its Derivatives

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (such as a carbon-carbon double or triple bond), is a cornerstone reaction of dichloromethylsilane. This process is one of the most significant methods for forming silicon-carbon bonds and is widely used to synthesize a broad range of functionalized organosilanes.

The regioselectivity and stereoselectivity of hydrosilylation reactions are critical factors that determine the structure of the final product. In the case of dichloromethylsilane reacting with terminal alkenes, the addition is highly regioselective.

Regioselectivity: The hydrosilylation of 1-alkenes with dichloromethylsilane predominantly yields the anti-Markovnikov addition product. This means the silicon atom attaches to the terminal carbon atom of the double bond, leading to a linear alkyl chain attached to the silicon. This high regioselectivity, often exceeding 95%, is a key feature of this reaction, particularly when catalyzed by platinum complexes.

Stereoselectivity: The stereochemistry of hydrosilylation is most relevant when alkynes are used as substrates, leading to the formation of vinylsilanes. The outcome, typically cis or trans addition of the Si-H bond across the triple bond, is heavily dependent on the choice of catalyst and reaction conditions. For instance, platinum-based catalysts often favor the formation of the trans (E) isomer, which results from syn-addition. In contrast, certain rhodium and ruthenium catalysts can lead to the formation of the cis (Z) isomer or the geminal (α) adduct, where the silicon atom adds to the same carbon as the hydrogen.

The reaction mechanism, often described by the Chalk-Harrod or the modified Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.

The efficiency and selectivity of hydrosilylation reactions are governed by the catalytic system employed. A variety of transition metal complexes are known to catalyze the hydrosilylation of unsaturated substrates with dichloromethylsilane.

Platinum Catalysts: Platinum-based catalysts are the most widely used in industrial and laboratory settings. Common examples include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). These catalysts are highly active and typically provide high yields of the anti-Markovnikov product with alkenes.

Rhodium Catalysts: Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective for hydrosilylation. The selectivity of rhodium catalysts can be tuned by modifying the ligand environment. For example, the use of specific phosphine ligands can influence the stereochemical outcome of alkyne hydrosilylation.

Ruthenium Catalysts: Ruthenium-based catalysts, like [CpRu(MeCN)₃]PF₆ (where Cp is pentamethylcyclopentadienyl), have emerged as powerful tools for achieving specific selectivities. For instance, certain ruthenium catalysts can promote the formation of branched (α-adduct) vinylsilanes from terminal alkynes, a regioselectivity that is complementary to that observed with platinum catalysts.

The choice of catalyst is crucial and depends on the desired product, the nature of the unsaturated substrate, and the reaction conditions.

| Catalyst Type | Common Examples | Typical Selectivity with Terminal Alkenes | Typical Selectivity with Terminal Alkynes |

| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Anti-Markovnikov (linear) | β-(E)-vinylsilane (trans) |

| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Anti-Markovnikov (linear) | β-(Z) or β-(E) vinylsilane, depending on ligands/solvent |

| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Anti-Markovnikov (linear) | α-vinylsilane (geminal) |

Other Significant Transformation Reactions of Dichloromethylsilane

Beyond hydrosilylation, the Si-Cl and Si-H bonds in dichloromethylsilane allow for a range of other important chemical transformations.

The two chlorine atoms in dichloromethylsilane can be replaced by hydrogen atoms through reduction, yielding methylsilane (CH₃SiH₃). This transformation is typically accomplished using strong hydride-donating reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide variety of functional groups, including the silicon-chlorine bond. The reaction of dichloromethylsilane with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), effectively replaces the chlorine atoms with hydrides to produce methylsilane. The general reaction is as follows: 2 CH₃SiHCl₂ + LiAlH₄ → 2 CH₃SiH₃ + LiCl + AlCl₃

This reaction must be carried out under inert and anhydrous conditions, as LiAlH₄ reacts violently with water.

Transhalogenation: This type of reaction involves the exchange of one halogen for another. The chlorine atoms on dichloromethylsilane can be substituted by other halogens (F, Br, I) by reacting with appropriate metal halides, in a process analogous to the Finkelstein reaction in organic chemistry. wikipedia.org For example, reacting dichloromethylsilane with a fluoride source like sodium fluoride (NaF) can lead to the formation of fluorinated silanes.

Redistribution Reactions: Dichloromethylsilane can undergo redistribution (or disproportionation) reactions, where substituents are exchanged between silicon centers. These reactions are typically catalyzed by Lewis acids (e.g., AlCl₃) or other catalysts and lead to an equilibrium mixture of various methylchlorosilanes. For example, a mixture of dichloromethylsilane and trichloromethylsilane can redistribute their methyl and chloro groups to form other silanes like dichlorodimethylsilane (B41323) and tetrachlorosilane. These reactions are important in the industrial synthesis of specific chlorosilane monomers.

Reactions with Main Group Reagents: The electrophilic silicon center and the reactive Si-Cl bonds of dichloromethylsilane make it a prime substrate for nucleophilic substitution by organometallic reagents from the main group.

Organolithium and Grignard Reagents: Reagents such as alkyllithiums (R-Li) and Grignard reagents (R-MgX) are strong nucleophiles that readily react with dichloromethylsilane to replace one or both chlorine atoms with organic groups (R). gelest.com This is a fundamental method for forming new silicon-carbon bonds. The stoichiometry of the organometallic reagent can be controlled to achieve either partial or full substitution. For instance, adding one equivalent of a Grignard reagent can produce an alkyl(chloro)methylsilane, while two equivalents can lead to a dialkyl(methyl)silane.

| Reagent | General Formula | Product of Reaction with CH₃SiHCl₂ |

| Grignard Reagent | R-MgX | R(CH₃)SiHCl (1 eq.) or R₂(CH₃)SiH (2 eq.) |

| Organolithium | R-Li | R(CH₃)SiHCl (1 eq.) or R₂(CH₃)SiH (2 eq.) |

Reactions with Transition Metal Species: The Si-H bond in dichloromethylsilane can react with transition metal complexes, typically through oxidative addition. nih.gov In this process, the metal center inserts into the Si-H bond, forming a complex containing both a silyl (-SiH(CH₃)Cl) and a hydride (-H) ligand. These resulting metal-silyl-hydride complexes are often key intermediates in catalytic cycles, such as hydrosilylation. The formation of these sigma-silane complexes, where the Si-H bond coordinates to the metal before breaking, is a crucial step in the activation of the silane.

Applications of Dichloromethylsilane in Advanced Materials Science

Precursor in Silicone Polymer Synthesis and Engineering

As a difunctional monomer, dichloromethylsilane (B8780727) is a fundamental component in forming the backbone of linear and cyclic silicones. uni-wuppertal.de The hydrolysis of its Si-Cl bonds yields silanol intermediates that readily undergo polycondensation to form the stable siloxane (-Si-O-Si-) backbone, which is characteristic of silicone polymers. uni-wuppertal.demsu.edu

Dichlorodimethylsilane (B41323) is a primary precursor for producing polydimethylsiloxane (B3030410) (PDMS), one of the most widely used silicone polymers. aurechem.comresearchgate.net The synthesis process typically involves the hydrolysis of dichlorodimethylsilane, which produces unstable dimethylsilanediol ((CH₃)₂Si(OH)₂). msu.eduresearchgate.net This intermediate then rapidly condenses, releasing water to form a mixture of linear hydroxyl-terminated PDMS chains and cyclic PDMS oligomers, such as octamethylcyclotetrasiloxane (B44751) (D₄). msu.eduresearchgate.netmdpi.com

The molecular weight and properties of the final PDMS polymer can be precisely controlled by the reaction conditions and the introduction of other silane (B1218182) monomers. msu.edu For instance, trimethylchlorosilane acts as a chain terminator, limiting the length of the polymer chains, while methyltrichlorosilane (B1216827) can be used to introduce branching and cross-linking for more rigid structures. msu.eduaurechem.com Research has demonstrated that varying parameters such as solvent type, reaction time, and temperature during the hydrolysis-condensation of dichlorodimethylsilane allows for the production of PDMS with a wide range of viscosities suitable for specific applications. mdpi.comresearchgate.net

| DCMS:Solvent Ratio | Reaction Conditions | Resulting Viscosity (Pa·s) | Refractive Index | Surface Tension (mN/m) | Reference |

|---|---|---|---|---|---|

| - | Hydrolysis with KOH 0.5 M, 18 hours reflux | (Monomer) 0.171 | 1.4005 | 17 | bohrium.com |

| 1:1 (DCM) | Hydrolysis-condensation, neutral conditions | 2.06 | 1.4034–1.4036 | 21 | mdpi.comresearchgate.net |

| 1:4 (DCM) | Hydrolysis-condensation, neutral conditions | 3.59 | 1.4034–1.4036 | 21 | mdpi.comresearchgate.net |

The presence of a reactive Si-H bond makes dichloromethylsilane an ideal precursor for synthesizing polymethylhydrosiloxane (B1170920) (PMHS) and related copolymers. researchgate.netnih.govmdpi.com Similar to PDMS synthesis, PMHS is produced through a hydrolysis-condensation process of dichloromethylsilane. researchgate.netspringerprofessional.de The resulting polymer possesses a flexible siloxane backbone with pendant Si-H groups, which are highly reactive and available for subsequent functionalization. mdpi.com

The primary method for functionalizing these polymers is through hydrosilylation, a platinum-catalyzed addition reaction between the Si-H groups and various molecules containing unsaturated carbon-carbon bonds (e.g., alkenes or alkynes). researchgate.netresearchgate.net This process allows for the grafting of a wide range of organic side chains onto the polysiloxane backbone, thereby tailoring the polymer's properties for specific applications. researchgate.netresearchgate.net Functionalization can alter characteristics such as solubility, reactivity, and thermal stability, and can be used to introduce specific functionalities like epoxy, amine, or crown ether groups. researchgate.netscispace.com

| Sample Type | Viscosity (mPa·s) | Surface Tension (mN/m) | Refractive Index | Reference |

|---|---|---|---|---|

| Monomer (from DCHS) | 28.7-36.4 | 17-18 | 1.3954-1.3958 | researchgate.net |

| Polymer (PMHS) | 560-1130 | 19 | 1.3966-1.3970 | researchgate.net |

| Long-chain PMHS | 930 | 19 | 1.3978 | springerprofessional.de |

Dichloromethylsilane is a foundational monomer for creating high-performance silicone elastomers and resins. Silicone elastomers are cross-linked polymers that exhibit significant elasticity. Their synthesis relies on creating long-chain polymers derived from dichlorosilane (B8785471) precursors, which are then cross-linked. uni-wuppertal.de One common cross-linking method is addition curing, which involves the hydrosilylation reaction between vinyl-functionalized polysiloxanes and Si-H functional cross-linkers, such as those derived from dichloromethylsilane. nih.gov This chemistry allows for the formation of highly stretchable elastomers. nih.gov

To create more rigid silicone resins, trifunctional silanes like methyltrichlorosilane are incorporated into the polymerization process along with difunctional dichlorosilanes. uni-wuppertal.deaurechem.com The trifunctional units create three-dimensional network structures, increasing the cross-link density and resulting in harder, more durable materials. uni-wuppertal.de By carefully controlling the ratio of difunctional to trifunctional precursors, the mechanical properties of the final material, from soft elastomers to hard resins, can be precisely engineered. aurechem.com

Surface Modification and Interface Engineering Using Dichloromethylsilane

The reactivity of dichloromethylsilane makes it a valuable agent for modifying the surfaces of various materials. This process, known as silanization, can dramatically alter surface properties such as hydrophobicity, adhesion, and biocompatibility. hoconsilicon.com

Dichloromethylsilane can be used to form thin films or self-assembled monolayers on inorganic substrates that possess hydroxyl groups (-OH) on their surface, such as glass, silica (B1680970), and various metal oxides. The chlorine atoms on the silane react with the surface hydroxyls to form stable covalent bonds (e.g., Si-O-Substrate), anchoring the molecule to the surface. iaea.org This modification replaces the hydrophilic hydroxyl groups with hydrophobic methyl groups, thereby altering the surface energy and wettability. nih.gov

This surface functionalization is critical for improving the adhesion between inorganic fillers (like silica) and a polymer matrix in composite materials. By making the filler surface more compatible with the polymer, dichloromethylsilane can enhance the mechanical properties and durability of the composite. Furthermore, controlling the surface chemistry through silanization allows for precise tuning of wettability, which is essential in applications ranging from microfluidics to biomedical devices. nih.govmdpi.com

Dichloromethylsilane is a key component in the fabrication of superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles exceeding 150°. mdpi.comnih.gov The creation of such surfaces typically requires two key features: a low surface energy chemistry and a hierarchical micro/nanostructure. nih.govmdpi.com

Dichloromethylsilane provides the low surface energy component. It can be applied via chemical vapor deposition or by modifying nanoparticles that are subsequently coated onto a surface. iaea.orgmdpi.comnih.gov For example, silica nanoparticles can be treated with dichloromethylsilane to make them hydrophobic. iaea.org When these modified nanoparticles are applied to a surface, they create the necessary roughness (micro/nanostructure) while simultaneously presenting a low-energy, water-repellent chemical interface. iaea.org This combination results in a robust superhydrophobic coating with self-cleaning properties, as water droplets easily roll off, carrying away contaminants. iaea.orgnih.gov

Integration into Hybrid Organic-Inorganic Nanocomposites

The integration of dichloromethylsilane into hybrid organic-inorganic nanocomposites is primarily achieved through sol-gel processes, where it can act as a co-precursor or a modifying agent to tailor the final properties of the material. The sol-gel method is a versatile technique for synthesizing solid materials from small molecules, involving the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers.

In the context of hybrid nanocomposites, dichloromethylsilane can be co-hydrolyzed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to introduce methyl and hydride functionalities into the resulting silica network. This in-situ modification allows for precise control over the hydrophobicity and reactivity of the inorganic phase, thereby improving its compatibility with organic polymers. The hydrolysis of the Si-Cl bonds in dichloromethylsilane is a rapid reaction that forms silanol groups (Si-OH), which then undergo condensation reactions with other silanols or alkoxide-derived species to form a stable Si-O-Si network.

The presence of the methyl group (CH3) attached to the silicon atom imparts a degree of hydrophobicity to the nanocomposite, which can be crucial for applications requiring moisture resistance or improved dispersion in non-polar polymer matrices. Furthermore, the silicon-hydrogen (Si-H) bond provides a reactive site for further chemical modifications, such as hydrosilylation reactions, enabling the covalent grafting of organic polymers or other functional molecules onto the inorganic framework. This covalent linkage enhances the interfacial adhesion between the organic and inorganic phases, leading to improved mechanical and thermal properties of the final nanocomposite material.

Research in this area focuses on controlling the reaction conditions, such as the water-to-precursor ratio, catalyst type, and temperature, to manipulate the morphology and properties of the resulting hybrid materials. The ability to fine-tune the surface chemistry and functionality of the inorganic phase through the incorporation of dichloromethylsilane opens up possibilities for creating advanced materials with tailored properties for a wide range of applications.

Role in Nanomaterial Synthesis and Functionalization

Dichloromethylsilane serves as a valuable precursor and functionalizing agent in the synthesis and modification of various nanomaterials, including silicon nanoparticles, nanowires, and carbon-based nanomaterials.

Dichloromethylsilane as a Precursor for Silicon Nanoparticles and Nanowires

The synthesis of silicon nanoparticles and nanowires is of great interest due to their unique optical and electronic properties, which make them suitable for applications in optoelectronics, photovoltaics, and bio-imaging. Dichloromethylsilane can be utilized as a precursor for these nanomaterials through chemical vapor deposition (CVD) or solution-based reduction methods.

In CVD processes, dichloromethylsilane gas is introduced into a high-temperature reactor, where it decomposes to form silicon atoms that can then nucleate and grow into nanoparticles or nanowires. The presence of the methyl group can influence the growth kinetics and the final morphology of the nanostructures. For instance, the carbon from the methyl group can be incorporated to form silicon carbide (SiC) nanostructures under certain conditions. Research has shown that related organosilanes, such as methyltrichlorosilane, are effective precursors for the synthesis of SiC nanowires.

Solution-based approaches often involve the reduction of dichloromethylsilane using strong reducing agents. The hydrolysis of dichloromethylsilane can also be controlled to produce polysilane intermediates, which can then be thermally decomposed or chemically reduced to yield silicon nanomaterials. The advantage of using dichloromethylsilane lies in the ability to control the size and surface chemistry of the resulting nanoparticles by adjusting the reaction parameters.

Functionalization of Carbon Nanomaterials (e.g., CNTs, Graphene) with Dichloromethylsilane Derivatives

Carbon nanotubes (CNTs) and graphene possess exceptional mechanical, thermal, and electrical properties, but their inert surfaces can limit their dispersibility and interfacial interactions with other materials. Surface functionalization is a key strategy to overcome these limitations. Dichloromethylsilane and its derivatives can be employed to modify the surfaces of these carbon nanomaterials through silanization reactions.

The process typically involves the initial oxidation of the carbon nanomaterial to introduce oxygen-containing functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, on their surfaces. These groups then serve as reactive sites for the attachment of dichloromethylsilane. The Si-Cl bonds of dichloromethylsilane can react with these surface hydroxyl groups, leading to the covalent grafting of methylsilyl groups onto the carbon surface.

This surface modification can significantly alter the properties of the carbon nanomaterials. The attached methyl groups can improve their dispersion in organic solvents and polymer matrices. Furthermore, the remaining Si-H or Si-Cl bonds on the functionalized surface can be used for subsequent reactions to introduce other desired functionalities. This two-step functionalization approach provides a versatile platform for tailoring the surface chemistry of CNTs and graphene for specific applications, such as in polymer composites, sensors, and electronic devices.

Catalytic Systems and Catalyst Precursor Development

The unique chemical structure of dichloromethylsilane also lends itself to applications in the development of advanced catalytic systems, both in homogeneous and heterogeneous catalysis.

Dichloromethylsilane as a Ligand Component or Supporting Material in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. While less common than traditional phosphine or amine ligands, organosilane derivatives can be designed to act as ligands for transition metal catalysts. The silicon atom in dichloromethylsilane derivatives can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the silicon atom. The development of novel organometallic complexes involving dichloromethylsilane-derived ligands is an active area of research, with the potential to create catalysts with unique reactivity and selectivity for various organic transformations.

Derivatization of Dichloromethylsilane for Heterogeneous Catalyst Supports

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. Dichloromethylsilane is a valuable precursor for the synthesis of functionalized silica supports for heterogeneous catalysts. Through sol-gel or surface modification techniques, dichloromethylsilane can be used to create silica materials with controlled porosity and surface chemistry.

Spectroscopic and Analytical Methodologies for Dichloromethylsilane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of dichloromethylsilane (B8780727) and for studying the mechanisms of its reactions. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

One-dimensional NMR spectroscopy provides foundational data for the identification and purity assessment of dichloromethylsilane.

¹H NMR: The proton NMR spectrum of dichloromethylsilane is characterized by two distinct signals corresponding to the two types of protons in the molecule. The methyl protons (-CH₃) typically appear as a doublet around 0.88 ppm due to coupling with the silicon-bound proton. The silicon-bound proton (Si-H) appears further downfield as a quartet around 5.59 ppm, split by the three methyl protons. The coupling constant (J-coupling) between these protons is approximately 2.3 Hz. Furthermore, satellites from coupling to the ²⁹Si nucleus can be observed; the one-bond coupling constant for the Si-H proton (¹JSi-H) is large, around 224 Hz, while the two-bond coupling for the methyl protons (²JSi-H) is smaller, at about 8 Hz escholarship.org.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show a single resonance for the methyl carbon. The chemical shift is influenced by the silicon atom and the two electron-withdrawing chlorine atoms. While specific experimental values are not broadly cited, the peak is expected in the alkyl region of the spectrum.

²⁹Si NMR: As silicon is the central atom, ²⁹Si NMR spectroscopy is particularly informative. Dichloromethylsilane exhibits a characteristic signal in its ²⁹Si NMR spectrum at approximately -8.80 ppm when referenced to an external standard of tetramethylsilane (TMS) in a chloroform-d (CDCl₃) solvent rsc.org. This chemical shift is sensitive to the substituents on the silicon atom and is a key identifier for this and related silane (B1218182) compounds. For comparison, silicone polymers formed from dichloromethylsilane show characteristic signals for D₂ Si species (a silicon atom bonded to two other silicon atoms via oxygen bridges) in the range of -20 to -23 ppm uantwerpen.be.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Si-H) | ~5.59 | Quartet | ³JHH ≈ 2.3; ¹JSiH ≈ 224 |

| ¹H (-CH₃) | ~0.88 | Doublet | ³JHH ≈ 2.3; ²JSiH ≈ 8 |

| ¹³C (-CH₃) | Not specified | Singlet (decoupled) | - |

| ²⁹Si | -8.80 | Singlet (decoupled) | - |

While the structure of dichloromethylsilane is relatively simple, advanced 2D NMR techniques are invaluable for confirming assignments and for analyzing more complex derivatives or reaction mixtures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For dichloromethylsilane, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group (~0.88 ppm) to its corresponding ¹³C signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds). An HMBC experiment could show a correlation between the Si-H proton and the methyl carbon, confirming the connectivity across the silicon atom.

These techniques are particularly powerful when studying the products of dichloromethylsilane reactions, such as oligomers or functionalized silanes, where they can be used to establish the precise bonding arrangement and stereochemistry.

In situ (in the reaction vessel) NMR spectroscopy is a powerful method for monitoring chemical reactions in real time. By acquiring spectra at regular intervals without disturbing the reaction, it is possible to track the consumption of reactants and the formation of intermediates and products. This provides detailed kinetic data and mechanistic insights. Reactions involving dichloromethylsilane, such as hydrolysis, condensation to form polysiloxanes, or hydrosilylation, can be followed using this technique. For example, monitoring the disappearance of the Si-H proton signal at ~5.59 ppm and the appearance of new signals corresponding to Si-O-Si linkages in polysiloxanes (~4.7 ppm) can provide a rate profile for polymerization nih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and for monitoring the progress of a reaction by observing changes in characteristic absorption or scattering bands.

The spectrum of dichloromethylsilane is defined by several key vibrational modes:

Si-H Vibrations: A strong, sharp absorption band corresponding to the Si-H stretching vibration is typically observed in the FTIR spectrum between 2100 and 2200 cm⁻¹ expresspolymlett.com.

C-H Vibrations: C-H stretching vibrations of the methyl group appear in the region of 2800-3000 cm⁻¹ utwente.nl.

Si-Cl Vibrations: The Si-Cl stretching modes are found at lower wavenumbers, generally in the 450-600 cm⁻¹ range.

Methyl Group Deformations: Bending and rocking vibrations of the methyl group attached to silicon give rise to characteristic peaks, such as the symmetric deformation around 1260 cm⁻¹.

Both FTIR and Raman spectroscopy can be used for real-time reaction monitoring. For instance, the hydrolysis of dichloromethylsilane can be tracked by the disappearance of the Si-Cl bands and the appearance of a broad Si-OH band (silanol intermediate) and eventually the strong Si-O-Si band (siloxane product) between 1000 and 1100 cm⁻¹. Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and can be employed with fiber optic probes for remote, in situ analysis of chlorosilane production and purification processes surrey.ac.uk.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 2800 - 3000 | -CH₃ |

| Si-H Stretch | 2100 - 2200 | Si-H |

| CH₃ Symmetric Deformation | ~1260 | Si-CH₃ |

| Si-Cl Stretch | 450 - 600 | Si-Cl₂ |

Mass Spectrometry (MS) Techniques for Oligomer and Polymer Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a small molecule like dichloromethylsilane, electron ionization (EI) is typically used. The resulting mass spectrum shows a molecular ion (M⁺) peak, which corresponds to the molar mass of the molecule, and a series of fragment ion peaks that provide a structural fingerprint.

The mass spectrum of dichloromethylsilane shows a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si). The most intense peak in the molecular ion cluster for C¹H₄³⁵Cl₂²⁸Si is at m/z 114. Common fragmentation pathways include the loss of a hydrogen radical (M-1), a methyl radical (M-15), and a chlorine radical (M-35). The base peak is often the [M-15]⁺ fragment, corresponding to the [SiHCl₂]⁺ ion.

For the characterization of oligomers and polymers derived from dichloromethylsilane, such as polymethylhydrosiloxane (B1170920), softer ionization techniques are required to prevent fragmentation of the large molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the molecular weight distribution of these larger species.

| m/z Value | Proposed Fragment Ion | Comment |

|---|---|---|

| 114 | [CH₃SiHCl₂]⁺ | Molecular Ion (using ²⁸Si, ³⁵Cl) |

| 99 | [SiHCl₂]⁺ | Loss of -CH₃; often the base peak |

| 80 | [CH₃SiHCI]⁺ | Loss of -Cl |

| 64 | [SiHCl]⁺ | Loss of -CH₃ and -Cl |

Chromatographic Techniques (GC, HPLC, GPC) for Purity Assessment and Polymer Molecular Weight Distribution

Chromatographic methods are essential for separating components of a mixture, allowing for purity assessment and analysis of molecular weight distributions.

Gas Chromatography (GC): GC is the primary method for determining the purity of the volatile dichloromethylsilane monomer. The compound is passed through a capillary column with a stationary phase, and its retention time is used for identification and quantification. Non-polar or semi-polar columns, such as those with a trifluoropropylmethyl polysiloxane phase, are suitable for analyzing chlorosilanes. A thermal conductivity detector (TCD) is often used due to its universal response to analytes.

High-Performance Liquid Chromatography (HPLC): Due to the high volatility and reactivity of dichloromethylsilane, particularly its sensitivity to hydrolysis by protic solvents, HPLC is not a suitable technique for its direct analysis. However, HPLC can be applied to the analysis of less volatile and more stable derivatives.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the standard technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For polysiloxanes produced from dichloromethylsilane, GPC separates the polymer chains based on their hydrodynamic volume in solution. Toluene is a common eluent for these analyses. The system is calibrated with standards (e.g., polystyrene) to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer sample researchgate.net.

| Technique | Analyte | Purpose | Typical Conditions |

|---|---|---|---|

| Gas Chromatography (GC) | Dichloromethylsilane | Purity Assessment | Column: Non-polar/semi-polar capillary; Detector: TCD |

| Gel Permeation Chromatography (GPC) | Polymethylhydrosiloxane | Molecular Weight Distribution | Eluent: Toluene; Detector: Refractive Index (RI) |

X-ray Diffraction (XRD) and Crystallographic Studies of Dichloromethylsilane Derivatives

X-ray diffraction (XRD) stands as a pivotal analytical technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. In the context of dichloromethylsilane and its derivatives, single-crystal X-ray diffraction studies offer invaluable insights into their molecular geometry, intermolecular interactions, and crystal packing. While crystallographic data on a vast array of dichloromethylsilane derivatives remains somewhat specialized, studies on closely related alkyldichlorosilanes provide a foundational understanding of the structural characteristics of this class of compounds.

Detailed research into the solid-state structures of various organodichlorosilanes has been conducted to understand the influence of alkyl substituents on their molecular and crystal structures. rsc.orgrsc.orgnih.gov A notable study involved the in situ crystallization of liquid chlorosilanes, including dichloromethylsilane (MeHSiCl₂), on a diffractometer at low temperatures to determine their crystal structures. rsc.orgrsc.orgnih.gov

These investigations reveal that in the solid state, dichloromethylsilane exists as a monomeric species. rsc.orgresearchgate.net The molecular geometry around the central silicon atom is of particular interest. For dichloromethylsilane, the crucial Cl–Si–Cl bond angle has been determined to be 106.31(3)°. rsc.orgrsc.orgnih.gov This is only marginally different from the Cl–Si–Cl angles in dialkyldichlorosilanes like dichlorodimethylsilane (B41323) (Me₂SiCl₂), which is 105.59(6)°. rsc.orgrsc.orgnih.gov This suggests that the replacement of a methyl group with a hydrogen atom has a minimal effect on this particular angular parameter. rsc.orgrsc.orgnih.gov

Furthermore, the crystal packing of dichloromethylsilane is characterized by the presence of weak intermolecular Si⋯Cl van der Waals contacts. rsc.orgrsc.orgnih.gov This is a distinguishing feature when compared to other chlorosilanes studied, which tend to engage in intermolecular Cl⋯H or Cl⋯Cl contacts. rsc.orgrsc.orgnih.gov

Below are crystallographic data tables for dichloromethylsilane and a closely related derivative, dichlorodimethylsilane, for comparative purposes.

Crystallographic Data for Dichloromethylsilane (MeHSiCl₂) and Dichlorodimethylsilane (Me₂SiCl₂) rsc.orgnih.gov

| Parameter | Dichloromethylsilane (MeHSiCl₂) | Dichlorodimethylsilane (Me₂SiCl₂) |

| Formula | CH₄Cl₂Si | C₂H₆Cl₂Si |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbcm | Cmcm |

| a (Å) | 5.9985(12) | 8.7688 |

| b (Å) | 8.7561(18) | 9.1937 |

| c (Å) | 9.176(2) | 7.9480 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 482.0(2) | 640.7 |

| Z | 4 | 4 |

| Temperature (K) | 180(2) | 180(2) |

Selected Bond Angles for Dichloromethylsilane and Related Compounds rsc.org

| Compound | Cl–Si–Cl Angle (°) |

| Dichloromethylsilane | 106.31(3) |

| Dichlorodimethylsilane | 105.59(6) |

| Methyltrichlorosilane (B1216827) | 107.04(11) - 107.86(11) |

These crystallographic studies underscore the utility of X-ray diffraction in providing a detailed structural landscape of dichloromethylsilane and its derivatives, highlighting the subtle yet significant effects of substituent changes on their solid-state architecture.

Theoretical and Computational Investigations of Dichloromethylsilane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are at the forefront of theoretical investigations into dichloromethylsilane (B8780727), providing a detailed picture of its molecular and electronic structure. These methods, rooted in solving the Schrödinger equation, can predict a wide array of properties, from bond lengths and angles to electronic charge distributions and molecular orbital energies. Such calculations are crucial for understanding the intrinsic properties of the dichloromethylsilane molecule and how these properties govern its chemical behavior.

Density Functional Theory (DFT) Studies of Dichloromethylsilane Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the reactivity of molecules like dichloromethylsilane. By calculating the electron density, DFT can provide insights into the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.

Theoretical studies on the alcoholysis of dichloromethylsilane have been conducted to understand its reactivity. For instance, the activation energies for the main reactions in the alcoholysis with ethanol (B145695) have been calculated to be 72.51 kJ·mol⁻¹ for the first step and 90.29 kJ·mol⁻¹ for the second step. A side-reaction was also identified with a significantly higher activation energy of 182.6 kJ·mol⁻¹. researchgate.net These theoretical findings are consistent with experimental observations, highlighting the predictive power of DFT in understanding reaction kinetics.

Furthermore, DFT studies on related chlorosilanes, such as the thermal decomposition of dichlorosilane (B8785471) (SiH2Cl2) on nitrogen-rich surfaces, reveal the underlying mechanisms of reactivity. These studies show that the decomposition can be initiated by a nucleophilic attack from an amine group on the electrophilic silicon atom, leading to the formation of an adduct intermediate. nih.gov This type of analysis can be extended to dichloromethylsilane to predict its behavior in similar chemical environments.

Table 1: Calculated Activation Energies for the Alcoholysis of Dichloromethylsilane with Ethanol researchgate.net

| Reaction Step | Calculated Activation Energy (kJ·mol⁻¹) |

| Main Reaction - Step 1 | 72.51 |

| Main Reaction - Step 2 | 90.29 |

| Side Reaction | 182.6 |

This table presents the theoretically calculated activation energies for the different steps involved in the alcoholysis of dichloromethylsilane with ethanol, as determined by quantum chemistry calculations.

Ab Initio Calculations of Reaction Pathways and Transition States

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying reaction pathways and identifying transition states. These calculations are computationally more demanding than DFT but can offer higher accuracy for certain systems.

For chlorosilanes, ab initio calculations have been instrumental in mapping out the potential energy surfaces for various reactions. For example, studies on the thermal decomposition of dichlorosilane have identified two primary pathways: the elimination of H2 to form dichlorosilylene (B1217353) (SiCl2), and the elimination of HCl to yield chlorosilylene (SiClH). The calculated barrier heights for these processes are 77.2 kcal/mol and 74.8 kcal/mol, respectively. researchgate.net Similar computational approaches can be applied to dichloromethylsilane to explore its decomposition pathways, such as the elimination of HCl or methane.

The hydrolysis of chlorosilanes has also been a subject of ab initio investigations. Theoretical studies on the hydrolysis of trichlorosilane (B8805176) (HSiCl3) have shown that the barrier heights for hydrolysis and subsequent condensation reactions are significant in the gas phase. nih.gov These calculations help in understanding the initial steps of polysiloxane formation from chlorosilane precursors.

Table 2: Calculated Barrier Heights for the Thermal Decomposition of Dichlorosilane researchgate.net

| Reaction Pathway | Products | Calculated Barrier Height (kcal/mol) |

| H2 Elimination | SiCl2 + H2 | 77.2 |

| HCl Elimination | SiClH + HCl | 74.8 |

This table showcases the ab initio calculated barrier heights for the two primary thermal decomposition pathways of dichlorosilane, providing insight into the energetics of these reactions.

Molecular Dynamics (MD) Simulations of Dichloromethylsilane Interactions and Polymerization

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. By solving Newton's equations of motion for each atom, MD simulations can reveal insights into the liquid structure, transport properties, and the initial stages of processes like polymerization.

Although specific MD simulation studies focusing solely on liquid dichloromethylsilane are not abundant in the literature, simulations of related organoalkoxysilanes provide a framework for how such investigations could be approached. For instance, a combination of MD simulations and DFT calculations has been used to study the hydrolysis of various organoalkoxysilanes. nih.gov In such studies, MD simulations with large box sizes at constant pressure and temperature are used to determine properties like pair distribution functions and the density of the system, which can then be used as input for more detailed DFT calculations on smaller, representative systems. nih.gov

MD simulations have also been employed to investigate the in situ condensation polymerization of dichlorosilanes on the surface of modified clays. researchgate.net These simulations can shed light on the formation of silane (B1218182) oligomers resulting from hydrolysis and subsequent polymerization reactions. researchgate.net Such an approach could be adapted to model the bulk polymerization of dichloromethylsilane, providing insights into the early stages of polysiloxane formation. The interactions between dichloromethylsilane molecules, including van der Waals and electrostatic forces, would govern the structure and dynamics of the liquid phase and the initial steps of oligomerization.

Computational Prediction of Spectroscopic Parameters for Dichloromethylsilane

Computational methods are powerful tools for predicting various spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra. Techniques like DFT and ab initio calculations can be used to compute vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.

The prediction of vibrational spectra through computational methods has become a standard practice in chemical research. brehm-research.de By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For a molecule like dichloromethylsilane, such calculations would help in identifying the characteristic stretching and bending frequencies associated with the Si-H, Si-Cl, Si-C, and C-H bonds.

Table 3: Predicted Spectroscopic Parameters for Dichloromethylsilane (Illustrative)

| Spectroscopic Parameter | Predicted Value |

| Si-H Stretching Frequency | ~2200 cm⁻¹ |

| Si-Cl Symmetric Stretching Frequency | ~470 cm⁻¹ |

| Si-Cl Asymmetric Stretching Frequency | ~540 cm⁻¹ |

| ¹H NMR Chemical Shift (Si-H) | ~5.0 ppm |

| ¹³C NMR Chemical Shift | ~5.0 ppm |

This table provides illustrative predicted spectroscopic parameters for dichloromethylsilane based on typical values for similar compounds. Precise values would require specific quantum chemical calculations.

Elucidation of Reaction Mechanisms Through Computational Chemistry

One of the most significant contributions of computational chemistry is its ability to elucidate complex reaction mechanisms. By mapping out the potential energy surface, identifying intermediates and transition states, and calculating reaction energetics, computational studies can provide a detailed, step-by-step understanding of how a reaction proceeds.

The pyrolysis of methylchlorosilanes, which are closely related to dichloromethylsilane, has been extensively studied using computational methods. For instance, a detailed theoretical study on the pyrolysis of methyltrichlorosilane (B1216827) (CH3SiCl3) in the gas phase has been conducted. nih.govnih.gov This work involved determining the structures and energies of various gas-phase species produced during unimolecular decomposition reactions using second-order perturbation theory (MP2) and coupled-cluster theory (CCSD(T)). nih.gov A comprehensive reaction mechanism involving 114 reactions was proposed to describe the gas-phase chemistry of its decomposition. nih.gov The study also explored the reaction paths and transition states for 73 of these reactions, providing crucial kinetic data. nih.gov

Such a detailed computational investigation could be applied to dichloromethylsilane to understand its thermal decomposition. Potential reaction pathways would include the homolytic cleavage of Si-H, Si-Cl, or Si-C bonds to form radical species, as well as concerted elimination reactions to produce stable molecules like HCl. The calculated Gibbs free energy barriers for these pathways at different temperatures would help in identifying the dominant reaction channels under various conditions. nih.gov

The hydrolysis of dichlorodimethylsilane (B41323) to produce polydimethylsiloxanes is another area where the reaction mechanism is of great interest. mdpi.comresearchgate.net Computational studies on the hydrolysis of chlorosilanes can elucidate the role of water molecules in the reaction, including whether the reaction proceeds through a direct substitution mechanism or is catalyzed by additional water molecules acting as a proton shuttle. nih.gov These insights are crucial for controlling the polymerization process and the properties of the resulting silicone materials.

Environmental and Sustainable Chemistry Perspectives in Dichloromethylsilane Research

Development of Green Synthetic Routes for Dichloromethylsilane (B8780727) Production

The traditional Müller-Rochow process, the cornerstone of organosilane synthesis, is effective but energy-intensive and relies on chlorine-based chemistry. researchgate.net In response, the field of green chemistry is actively exploring alternative, more sustainable pathways to dichloromethylsilane and related compounds. mdpi.com A significant focus of this research is the move towards chlorine-free synthesis methods, with direct reactions of silicon with alcohols being a primary area of investigation. researchgate.net

One promising green alternative is the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether. rsc.org This method bypasses the use of methyl chloride, a less environmentally friendly reagent, and produces dimethyldimethoxysilane with high selectivity. rsc.org This process can be carried out in a high-pressure mechanochemical reactor, which allows for the use of large-grain, inactivated technical grade silicon without extensive pretreatment. rsc.org

Another approach involves the disproportionation of methylchlorosilanes. This method can utilize byproducts from other processes to produce dichlorodimethylsilane (B41323), a closely related and industrially significant compound. google.com The use of composite catalysts, such as those combining aluminum trichloride (B1173362) with ionic liquids and fluorine intercalated hydrotalcite, offers the advantage of being reusable, thus reducing waste and environmental pollution. google.com

The table below summarizes some of the green synthetic approaches being explored:

| Synthetic Route | Key Features | Advantages |

| Direct synthesis from silicon and dimethyl ether | Utilizes a high-pressure mechanochemical reactor; employs CuCl as a catalyst with Sn and Zn as promoters. rsc.org | Bypasses the use of methyl chloride; high silicon conversion and selectivity for dimethyldimethoxysilane. rsc.org |

| Disproportionation of methylchlorosilanes | Employs a reusable composite catalyst (e.g., aluminum trichloride, ionic liquid, and fluorine intercalated hydrotalcite). google.com | Transforms byproducts into valuable products; reduces waste and environmental pollution from volatile organic solvents. google.com |

| Direct reactions with alcohols | A key area of research in green chemistry for organosilane synthesis. researchgate.net | Moves away from chlorine-based chemistry, offering a potentially more sustainable route. researchgate.net |

These emerging technologies signify a shift towards more sustainable manufacturing of essential silicon compounds, aiming to reduce the environmental footprint of the silicones industry.

Waste Minimization and Resource Efficiency in Dichloromethylsilane-Related Processes

The principles of a circular economy are being increasingly applied to the production and use of dichloromethylsilane and its derivatives. mdpi.com Modern technologies in organosiloxane production are now capable of operating with minimal waste generation. researchgate.net A key strategy in waste minimization is the effective utilization of byproducts from the primary synthesis process. For instance, processes have been developed for the economical and environmentally friendly conversion of chloromethyl-disilane residues from industrial synthesis into valuable monosilanes. google.com

Resource efficiency in the broader chemical manufacturing sector, including processes related to dichloromethylsilane, is a major focus. resource-germany.com This involves optimizing production infrastructure and leveraging digital technologies to reduce material and energy consumption. resource-germany.com In the context of dichloromethylsilane, this can translate to improvements in the Müller-Rochow process to enhance the selectivity towards the desired product, thereby reducing the formation of less desirable silanes and minimizing separation costs. researchgate.net

Furthermore, the concept of a circular economy extends to the end-of-life of silicone materials derived from dichloromethylsilane. Chemical recycling, which involves the depolymerization of silicone waste back into oligomers, is a crucial technology. researchgate.net These oligomers can then be used to produce virgin-grade silicone, reducing landfill waste, conserving resources, and lowering energy consumption compared to primary production. researchgate.net

The following table outlines key strategies for waste minimization and resource efficiency:

| Strategy | Description | Impact on Sustainability |

| Byproduct Valorization | Conversion of residues from chloromethyl-silane synthesis, such as chloromethyl-disilanes, into useful monosilanes. google.com | Reduces waste streams and creates value from previously discarded materials. |

| Process Optimization | Improving the selectivity of the Müller-Rochow process to maximize the yield of dichlorodimethylsilane. researchgate.net | Minimizes the generation of byproducts, leading to less waste and lower energy consumption for separation. |

| Chemical Recycling | Depolymerization of silicone waste into oligomers that can be used to produce new silicone materials. researchgate.net | Closes the loop on the material lifecycle, reducing reliance on virgin resources and minimizing landfill disposal. researchgate.net |

Life Cycle Assessment (LCA) Considerations for Dichloromethylsilane-Derived Materials

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process from raw material extraction to its end-of-life. bibliotekanauki.pl For materials derived from dichloromethylsilane, such as silicones, an LCA would consider all material and energy inputs, as well as emissions and waste outputs, throughout their life cycle. bibliotekanauki.pl Although specific LCA studies on dichloromethylsilane-derived materials are not extensively available in the public domain, the principles of LCA can be applied to understand their environmental footprint. researchgate.net

A cradle-to-gate LCA of a dichloromethylsilane-derived polymer would encompass the environmental impacts associated with the extraction of raw materials (e.g., silicon), the energy-intensive Müller-Rochow process for dichloromethylsilane synthesis, and the subsequent polymerization process. researchgate.neted.ac.uk A more comprehensive cradle-to-grave or cradle-to-cradle assessment would also include the use phase of the silicone product and its end-of-life, considering options like landfilling, incineration, or recycling. bibliotekanauki.plresearchgate.net

The table below illustrates the key stages and considerations in an LCA of dichloromethylsilane-derived materials:

| Life Cycle Stage | Key Considerations | Potential for Environmental Impact Reduction |

| Raw Material Extraction | Energy and resource consumption for obtaining metallurgical grade silicon. researchgate.net | Use of recycled silicon feedstock. |

| Dichloromethylsilane Synthesis | High energy consumption and use of chlorine in the Müller-Rochow process. researchgate.net | Transition to greener synthetic routes with lower energy requirements and avoidance of hazardous chemicals. rsc.org |

| Polymerization | Use of solvents and catalysts in the production of silicones. | Development of solvent-free polymerization processes and use of recyclable catalysts. |

| Use Phase | The durability and longevity of silicone products can reduce the need for frequent replacement. | Designing products for extended life and easy disassembly for recycling. |

| End-of-Life | Disposal in landfills or incineration versus recycling. | Widespread implementation of chemical recycling to recover valuable monomers. researchgate.net |

Research on the Environmental Fate and Degradation of Silicon-Based Materials (excluding ecotoxicity)

Understanding the environmental fate of materials derived from dichloromethylsilane is crucial for assessing their long-term environmental impact. Dichloromethylsilane itself is not expected to persist in the environment as it readily reacts with water. nih.govnih.gov This hydrolysis process is rapid and complete, leading to the formation of methyl dihydroxysilane and hydrochloric acid. nih.gov Consequently, biodegradation is not a relevant environmental fate process for the parent compound. nih.gov

The degradation of the resulting silicon-based polymers, such as polydimethylsiloxane (B3030410) (PDMS), in the environment is a complex process influenced by various physical, chemical, and biological factors. mdpi.com Physical degradation can occur through mechanical processes like abrasion, leading to the fragmentation of the material. mdpi.com Chemical degradation pathways for polymers can include photo-oxidation (degradation by light), thermal degradation, and hydrolysis. mdpi.comspringerprofessional.de

For silicones, the strong silicon-oxygen backbone imparts significant stability. researchgate.net However, under certain environmental conditions, these polymers can undergo degradation. The primary mechanism for the breakdown of PDMS in the environment is hydrolysis, which can be catalyzed by acids or bases. This process breaks down the polymer into smaller siloxane oligomers and ultimately to silicic acid, which is a naturally occurring substance.

The rate of degradation is highly dependent on the specific environmental conditions, such as temperature, pH, and the presence of catalysts. mdpi.com While enzymatic degradation is a key pathway for many organic polymers, its role in the breakdown of silicones is less pronounced due to the inorganic nature of the siloxane backbone.

The following table summarizes the key aspects of the environmental fate and degradation of dichloromethylsilane and its derived materials:

| Compound/Material | Primary Environmental Fate/Degradation Pathway | Key Influencing Factors | End Products of Degradation |

| Dichloromethylsilane | Rapid and complete hydrolysis in the presence of water. nih.gov | Availability of water. | Methyl dihydroxysilane and hydrochloric acid. nih.gov |

| Polydimethylsiloxane (PDMS) | Hydrolysis of the siloxane backbone. researchgate.net | pH, temperature, presence of catalysts. | Siloxane oligomers, ultimately silicic acid. |

Emerging Research Directions and Future Outlook for Dichloromethylsilane Chemistry

Integration of Dichloromethylsilane (B8780727) in Advanced Functional Materials Design

Dichloromethylsilane is a pivotal building block in the design of advanced functional materials, primarily due to its bifunctional nature, containing both reactive Si-Cl and Si-H bonds. This allows for a high degree of control over the structure and, consequently, the function of the resulting materials. Its role extends from surface modification to the creation of complex polymer architectures.

One of the most significant applications of dichloromethylsilane is in the surface treatment of various substrates to impart desirable properties such as hydrophobicity, corrosion resistance, and improved adhesion. When applied to surfaces like glass or metal, dichloromethylsilane can react with surface hydroxyl groups to form a durable, covalently bonded silicone layer. This layer alters the surface energy, leading to enhanced performance characteristics. For instance, treating glass surfaces with dichloromethylsilane can significantly improve hydrophobicity and stain resistance, making them easier to clean. Similarly, metal surfaces can be protected against corrosion, extending their operational lifetime.

Beyond simple surface coatings, dichloromethylsilane is integral to the synthesis of sophisticated composite materials. It acts as a coupling agent, improving the compatibility between inorganic fillers and organic polymer matrices. This enhancement is crucial in industries such as plastics and rubber, where it is used to treat fillers like glass fibers and silica (B1680970) to improve the mechanical properties—such as strength, hardness, and wear resistance—of the final composite material.

The reactivity of dichloromethylsilane also allows for its use as a cross-linking agent in polymer chemistry. By increasing the cross-link density of polymers, it enhances their mechanical strength and thermal stability. This is particularly valuable in the formulation of high-performance materials used in demanding environments, such as in the automotive and aerospace industries.

Recent research has also explored the use of related dichlorosilanes, like dichlorodimethylsilane (B41323), in creating bio-inspired superhydrophobic surfaces. These surfaces, which mimic the water-repellent properties of the lotus leaf, are fabricated by modifying materials to create micro- and nano-scale roughness combined with low surface energy, a principle that can be extended to coatings derived from dichloromethylsilane.

Table 1: Applications of Dichloromethylsilane in Advanced Functional Materials

| Application Area | Function of Dichloromethylsilane | Resulting Material Properties |

|---|---|---|

| Surface Treatment | Forms a protective silicone layer on substrates. | Hydrophobicity, stain resistance, corrosion resistance, wear resistance. |

| Composite Materials | Acts as a coupling agent between inorganic fillers and organic polymers. | Improved strength, weather resistance, and adhesion. |

| Polymer Synthesis | Serves as a cross-linking agent to increase polymer network density. | Enhanced mechanical strength, hardness, and abrasion resistance. |

| Electronics | Precursor for the production of ultra-pure polysilicon. | Essential for semiconductor and photovoltaic manufacturing. |

Novel Catalytic Transformations and Process Innovations Utilizing Dichloromethylsilane

The reactivity of the Si-H and Si-Cl bonds in dichloromethylsilane makes it a valuable reagent in a variety of catalytic transformations, enabling the synthesis of complex organosilicon compounds and the development of innovative industrial processes.

Recent research has demonstrated novel catalytic pathways for dichloromethylsilane. For instance, [Bu₄P]⁺Cl⁻ has been shown to catalyze the reaction of dichloromethylsilane with vinyltrichlorosilane, leading to the formation of 1,1,4,4-tetrachloro-2,5-bis(methyldichlorosilyl)-1,4-disilacyclohexane. This dimerization process involves extensive molecular rearrangements and highlights the potential for creating complex cyclic carbosilane structures. Such reactions are sensitive to reaction conditions, with higher temperatures and longer reaction times required for the less reactive dichloromethylsilane compared to trichlorosilane (B8805176).

Process innovations are also focused on improving the synthesis of dichloromethylsilane itself and its derivatives. The direct process, reacting silicon metal with hydrogen chloride gas, is the primary industrial method for its production. Modern production facilities are optimizing this process through the use of high-purity raw materials and novel, efficient catalysts to increase conversion rates and product purity.

Furthermore, dichloromethylsilane is a key intermediate in the synthesis of other important silicon compounds. For example, its hydrolysis leads to the formation of tetramethyldisiloxane, a crucial silicone monomer. This monomer can then undergo further hydrosilylation reactions to create difunctional siloxanes, which are polymerized to produce functional group-containing silicone polymers and copolymers.

Table 2: Examples of Catalytic Reactions Involving Dichloromethylsilane

| Reaction Type | Reactants | Catalyst | Product(s) |

|---|---|---|---|

| Hydrosilylation | Dichloromethylsilane, γ-chloropropene | Platinum-based catalysts | γ-chloropropyldimethylchlorosilane |